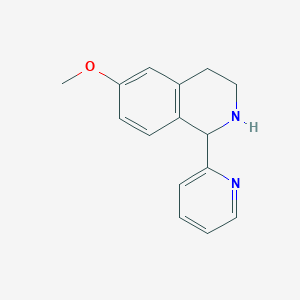
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンは、メトキシ基とピリジニル基で置換されたテトラヒドロイソキノリンコアを特徴とするヘテロ環式化合物です。
準備方法
合成ルートと反応条件
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンの合成は、通常、6-メトキシ-2-ピリジンカルバルデヒドと適切なアミンとの縮合反応、続いて環化反応によって行われます。 一般的な方法の1つには、メタノールを溶媒とし、触媒量の酸を用いて反応を促進する方法があります .
工業生産方法
この化合物の工業生産方法は、文献にはあまり記載されていません。 大規模な合成には、収率と純度を最大限に高めるための反応条件の最適化が必要となる可能性があり、連続フロー反応器や自動合成技術の利用も考えられます。
化学反応解析
反応の種類
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノリン誘導体を生成するために酸化することができます。
還元: 還元反応は、ジヒドロ誘導体を生成する可能性があります。
置換: 求電子置換反応と求核置換反応は、芳香環にさまざまな官能基を導入する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: ハロゲン化は、ルイス酸触媒の存在下で、塩素や臭素などのハロゲンを用いて行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化は通常キノリン誘導体を生成し、還元はジヒドロイソキノリン化合物を生成する可能性があります。
科学研究への応用
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンは、科学研究においていくつかの用途があります。
医薬品化学: 神経疾患や癌の治療に特に有効な、潜在的な治療薬の開発のための足場として役立ちます.
生物学的研究: この化合物は、酵素や受容体を含むさまざまな生体標的との相互作用を調べる研究に使用されています。
工業的用途: これは、工業的に関連するより複雑な分子の合成における中間体として使用される可能性があります。
化学反応の分析
Types of Reactions
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
科学的研究の応用
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
作用機序
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。 メトキシ基とピリジニル基は、これらの標的への結合において重要な役割を果たし、化合物の生物活性を影響を与えます。 特定の用途と使用のコンテキストに応じて、正確な経路と分子標的は異なる場合があります .
類似化合物との比較
類似化合物
1,2,3,4-テトラヒドロイソキノリン: メトキシ基とピリジニル基の置換がなく、化学的および生物学的特性が異なります。
6-メトキシ-1,2,3,4-テトラヒドロイソキノリン: 構造は似ていますが、ピリジニル基がないため、反応性と用途が異なります。
1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリン:
独自性
6-メトキシ-1-(ピリジン-2-イル)-1,2,3,4-テトラヒドロイソキノリンは、メトキシ基とピリジニル基の両方が存在するために独特であり、これにより異なる化学的特性と潜在的な生物活性をもたらします。 これらの置換基は、医薬品化学やその他の科学研究分野における足場としての汎用性を高めます .
特性
CAS番号 |
600647-76-5 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
6-methoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H16N2O/c1-18-12-5-6-13-11(10-12)7-9-17-15(13)14-4-2-3-8-16-14/h2-6,8,10,15,17H,7,9H2,1H3 |
InChIキー |
BBZRKCFLHGWGMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


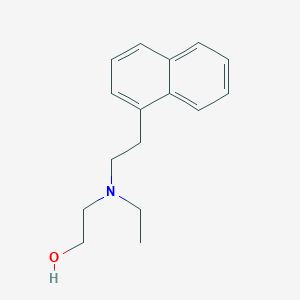
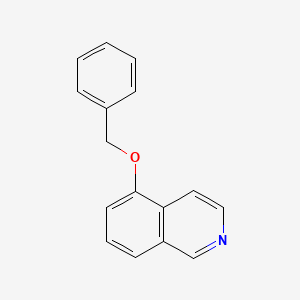
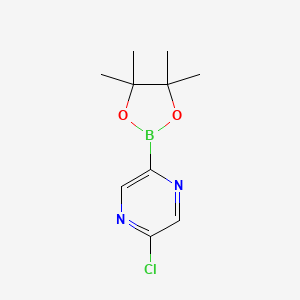
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
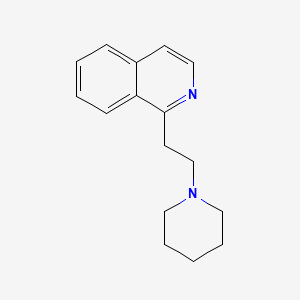
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)
![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)

![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)
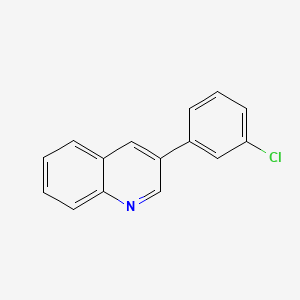
![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
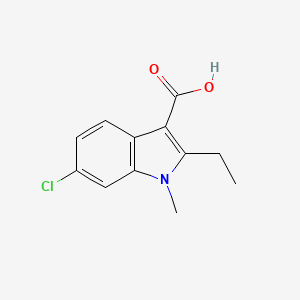
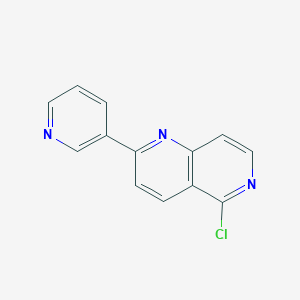
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
